![molecular formula C16H15ClN2O2S B2369694 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 50626-41-0](/img/structure/B2369694.png)
4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide” is a compound with the molecular formula C18H18ClN3O . It is a derivative of indole, a heterocyclic compound that is an important element of many natural and synthetic molecules with significant biological activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound named “4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide” was synthesized by stirring the compound N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid, in dry dichloromethane followed by the addition of lutidine, and TBTU in cooled condition .
Molecular Structure Analysis
The structure of the synthesized compound was confirmed by single crystal X-ray diffraction study . The compound crystallizes in the monoclinic crystal system in the space group P2 1 . The structure was reinforced by NeH/O, NeH/N, CeH/O, and CeH interactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide” include a molecular weight of 327.8 g/mol . Other computed properties include XLogP3 of 2.9, Hydrogen Bond Donor Count of 3, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 6 .
Scientific Research Applications
Anticancer Properties
Indole derivatives, including 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide, have attracted attention as potential anticancer agents. Research suggests that these compounds exhibit cytotoxic effects on cancer cells by interfering with cell division, inducing apoptosis, and inhibiting tumor growth .
Future Directions
Future research could focus on further exploring the biological activities of “4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide” and its derivatives, given their potential as biologically active compounds. It would also be interesting to investigate the synthesis of new derivatives and their potential applications .
properties
IUPAC Name |
4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-13-5-7-14(8-6-13)22(20,21)19-10-9-12-11-18-16-4-2-1-3-15(12)16/h1-8,11,18-19H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLWJXWWOGQXEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

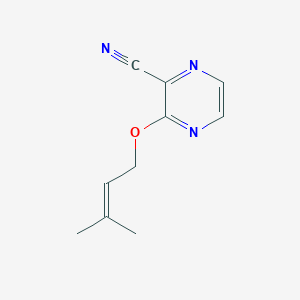
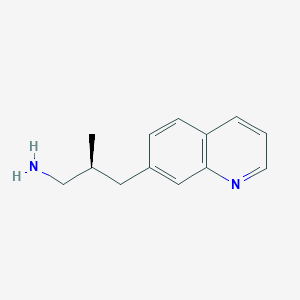
![5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2369613.png)
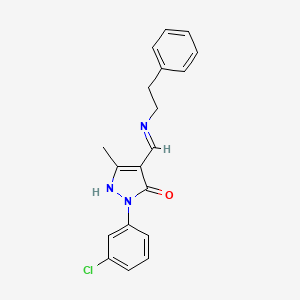

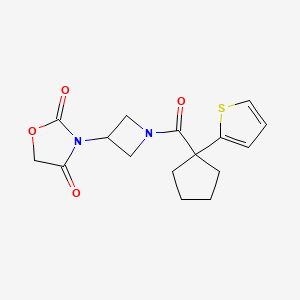

![Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2369625.png)

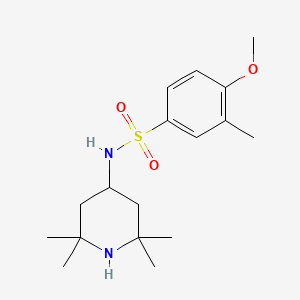
![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2369630.png)
![4-[[(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]benzoic Acid](/img/structure/B2369631.png)
![rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis](/img/structure/B2369633.png)
![4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine](/img/structure/B2369634.png)